Welcome to the BenchChem Online Store!
molecular formula C₇H₇NO₄ B106194 alpha-(Methoxyimino)furan-2-acetic acid CAS No. 65866-86-6

alpha-(Methoxyimino)furan-2-acetic acid

Cat. No. B106194
M. Wt: 169.13 g/mol
InChI Key: ZNQCEVIJOQZWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09353060B2

Procedure details

A magnetically stirred mixture of 2-(furan-2-yl)-2-oxoacetic acid (5.0 g, 35.7 mmol), O-methylhydroxylamine hydrochloride (5.96 g, 71.4 mmol) and Na2CO3 (15.13 g, 143 mmol) in 100 mL of MeOH was refluxed for 2 hr. The reaction mixture was cooled to room temperature and concentrated HCl was added slowly until a pH of 2-3 was obtained. Most of the solvent was removed on the rotary evaporator and the residue was diluted with 50 mL of water and 100 mL of ether. Concentrated HCl was again added to give a pH of 2-3. The aqueous layer was extracted with 2×50 mL of ether. The combined organic layers were washed with 50 mL of a saturated solution of NaCl, dried (MgSO4) and solvent removed to give 6.58 g of crude 2-(furan-2-yl)-2-(methoxyimino)acetic acid as a viscous oil (crystals formed upon standing).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
15.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[C:7]([OH:9])=[O:8].Cl.[CH3:12][O:13][NH2:14].C([O-])([O-])=O.[Na+].[Na+].Cl>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[N:14][O:13][CH3:12])[C:7]([OH:9])=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)=O
Name
Quantity
5.96 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
15.13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed on the rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted with 50 mL of water and 100 mL of ether
ADDITION
Type
ADDITION
Details
Concentrated HCl was again added
CUSTOM
Type
CUSTOM
Details
to give a pH of 2-3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×50 mL of ether
WASH
Type
WASH
Details
The combined organic layers were washed with 50 mL of a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C(=O)O)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.